molecular formula C9H12N2O2 B1316994 2-(Isopropylamino)nicotinic acid CAS No. 885275-12-7

2-(Isopropylamino)nicotinic acid

Cat. No. B1316994
M. Wt: 180.2 g/mol
InChI Key: JCVLLXCQDAXHGN-UHFFFAOYSA-N
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Description

2-(Isopropylamino)nicotinic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is an off-white solid .


Molecular Structure Analysis

The InChI code for 2-(Isopropylamino)nicotinic acid is 1S/C9H12N2O2/c1-6(2)11-8-7(9(12)13)4-3-5-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13) . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Isopropylamino)nicotinic acid are not available, nicotinic acid has been used as an additive in aqueous zinc ion batteries, where it replaces the water coordinated with Zn2+ to regulate the solvation structure .


Physical And Chemical Properties Analysis

2-(Isopropylamino)nicotinic acid is an off-white solid . It has a molecular weight of 180.21 .

Scientific Research Applications

Biotechnological and Industrial Use

2-(Isopropylamino)nicotinic acid, as a variant of nicotinic acid, plays a significant role in various industrial and biotechnological processes. The substance is utilized in the food, pharmaceutical, and biochemical industries. One innovative approach involves the intensification of the recovery of nicotinic acid through reactive extraction, using organophosphorus solvating extractants like tri-n-octyl phosphine oxide (TOPO) and tri-n-butyl phosphate (TBP). This method is particularly advantageous over chemical methods due to its higher efficiency and environmentally friendly nature (Kumar, Wasewar, & Babu, 2008).

Molecular Identification and Receptor Interactions

The interaction of 2-(Isopropylamino)nicotinic acid with specific receptors has been a significant focus of research due to its therapeutic potential. Studies have identified high and low affinity receptors for nicotinic acid, such as HM74 and HM74A, which are involved in the treatment of dyslipidemia by normalizing cardiovascular risk factors (Wise et al., 2003). Additionally, nicotinic acid receptors like PUMA-G and HM74 in adipose tissue have been discovered, mediating the anti-lipolytic effect of nicotinic acid, thus playing a role in lipid metabolism and treatment of dyslipidemia (Tunaru et al., 2003).

Environmental Considerations and Green Chemistry

The production of nicotinic acid, an essential nutrient and antipelagic agent, has environmental implications due to its by-products like nitrous oxide. Research has been focused on developing ecological methods for its production, aligning with the principles of green chemistry. This is essential for reducing the environmental burden and adhering to sustainable practices in industrial production (Lisicki, Nowak, & Orlińska, 2022).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-(Isopropylamino)nicotinic acid . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

While specific future directions for 2-(Isopropylamino)nicotinic acid are not available, nicotinic acid has been proposed as an additive for high-performance aqueous zinc ion batteries, which are considered future energy storage devices due to their high safety, low cost, and environmental friendliness .

properties

IUPAC Name

2-(propan-2-ylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(2)11-8-7(9(12)13)4-3-5-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVLLXCQDAXHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563459
Record name 2-[(Propan-2-yl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylamino)nicotinic acid

CAS RN

885275-12-7
Record name 2-[(1-Methylethyl)amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Propan-2-yl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(propan-2-yl)amino]pyridine-3-carboxylic acid
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